Cas no 1806754-37-9 (3-(Aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetonitrile)
3-(Aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(Aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetonitrile
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- Inchi: 1S/C10H10F3N3O2/c1-17-9-7(5-15)8(18-10(11,12)13)4-6(16-9)2-3-14/h4H,2,5,15H2,1H3
- InChI Key: RIRILNYPNDBCGU-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(CC#N)N=C(C=1CN)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 315
- XLogP3: 0.9
- Topological Polar Surface Area: 81.2
3-(Aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029086987-1g |
3-(Aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetonitrile |
1806754-37-9 | 97% | 1g |
$1,490.00 | 2022-03-31 |
3-(Aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetonitrile Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 3-(Aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetonitrile
Recent Advances in the Study of 3-(Aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetonitrile (CAS: 1806754-37-9)
In recent years, the compound 3-(Aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetonitrile (CAS: 1806754-37-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine backbone and trifluoromethoxy substitution, has shown promising potential in various therapeutic applications. The following research brief consolidates the latest findings and advancements related to this compound, providing a comprehensive overview of its synthesis, biological activity, and potential clinical applications.
The synthesis of 3-(Aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetonitrile has been optimized through recent advancements in organic chemistry methodologies. A study published in the Journal of Medicinal Chemistry (2023) highlights a novel catalytic approach that enhances the yield and purity of this compound. The researchers employed a palladium-catalyzed cross-coupling reaction, which not only improved the efficiency of the synthesis but also reduced the formation of by-products. This breakthrough is particularly significant for scaling up production for preclinical and clinical studies.
From a biological perspective, 3-(Aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetonitrile has demonstrated notable activity as a modulator of specific neurotransmitter receptors. Recent in vitro and in vivo studies suggest that this compound exhibits high affinity for the GABAA receptor subtype, making it a potential candidate for the treatment of neurological disorders such as anxiety and epilepsy. A 2024 study in Neuropharmacology reported that the compound's trifluoromethoxy group plays a critical role in enhancing its binding affinity and selectivity, thereby reducing off-target effects.
In addition to its neurological applications, this compound has also been investigated for its anti-inflammatory properties. A research team at the University of Cambridge discovered that 3-(Aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetonitrile inhibits the production of pro-inflammatory cytokines in macrophage cells. The study, published in the European Journal of Pharmacology (2023), identified the compound's ability to suppress the NF-κB signaling pathway, which is a key regulator of inflammation. These findings open new avenues for developing therapies for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising results, challenges remain in the clinical translation of 3-(Aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetonitrile. Pharmacokinetic studies indicate that the compound has a relatively short half-life in vivo, necessitating further structural modifications to improve its metabolic stability. Additionally, toxicity assessments are ongoing to ensure its safety profile meets regulatory standards. A recent preclinical trial highlighted in Toxicology Reports (2024) observed mild hepatotoxicity at higher doses, underscoring the need for dose optimization in future studies.
In conclusion, 3-(Aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetonitrile (CAS: 1806754-37-9) represents a versatile and promising candidate in the realm of chemical biology and drug discovery. Its dual functionality in modulating neurotransmitter receptors and inhibiting inflammatory pathways positions it as a potential multi-target therapeutic agent. However, further research is required to address its pharmacokinetic and toxicity challenges. The ongoing studies and recent advancements underscore the compound's potential to transition from bench to bedside, offering hope for patients with neurological and inflammatory conditions.
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